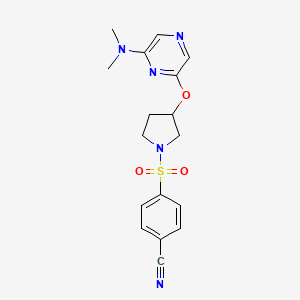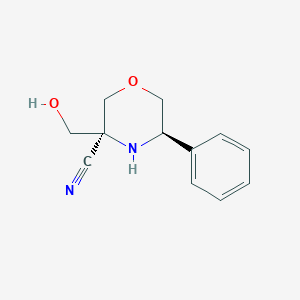![molecular formula C19H15ClN2O4 B2786511 Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1358309-36-0](/img/structure/B2786511.png)
Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine . The compound also contains a carbamoyl group attached to a methoxy group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The quinoline core would have a planar, aromatic structure. The carbamoyl group would introduce a carbonyl (C=O) and an amine (NH2) functionality, while the methoxy group (OCH3) would be expected to show the typical properties of an ether group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carbamoyl group could, for example, be hydrolyzed to yield an amine and a carboxylic acid . The methoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, it would likely be relatively stable under normal conditions, due to the stability of the quinoline core and the other functional groups present .Orientations Futures
Future research could potentially explore the synthesis, properties, and potential applications of this compound in more detail. For example, studies could be conducted to develop efficient synthesis methods, investigate the compound’s reactivity and mechanism of action, and assess its safety and potential uses .
Propriétés
IUPAC Name |
methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(14-7-2-3-8-15(14)22-16)26-11-18(23)21-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGGYLOQIAAXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2786429.png)
![5-Thia-8-azaspiro[3.4]octane](/img/structure/B2786430.png)
![Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2786431.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2786439.png)
![Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2786442.png)
![(2Z)-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2786443.png)

![N1-(2-(diethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2786447.png)



![Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2786451.png)